5-Amino-2,5'bipyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-5-ylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-7-3-12-8(13-4-7)6-1-10-5-11-2-6/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGLDEGXGPUTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866300-19-7 | |
| Record name | [2,5'-bipyrimidin]-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Amino 2,5 Bipyrimidine and Its Derivatives
Direct Synthesis Approaches for 5-Amino-2,5'-bipyrimidine
The direct construction of the 5-Amino-2,5'-bipyrimidine core is primarily achieved through coupling reactions, which can be categorized into reductive and precursor-based methods.
Reductive Coupling Procedures
Reductive coupling reactions are a prominent method for forming the bipyrimidine skeleton. These reactions typically involve the coupling of two halopyridine molecules in the presence of a reducing agent and a metal catalyst.
A notable approach involves a nickel-catalyzed reductive coupling. For instance, the synthesis of 5,5'-diamino-2,2'-bipyridine has been accomplished by coupling 2-chloro-5-aminopyridine using a catalyst system composed of nickel(II) chloride hexahydrate (NiCl₂·6H₂O), triphenylphosphine (B44618) (PPh₃), and zinc (Zn) powder in dimethylformamide (DMF). hhu.decmu.edu This method, sometimes referred to as NiCRAL (Nickel-Catalyzed Reductive Amination Ligand), has proven effective for creating symmetrical bipyridines. cmu.edu However, attempts to use sodium hydride as the reducing agent in this system were unsuccessful, as it appeared to deprotonate the amino group, which then coordinated to the nickel center, hindering the reaction. cmu.edu
Another example of reductive coupling is the synthesis of 2,2'-bipyrimidine (B1330215) from 2-chloropyrimidine, which has been achieved in high yield through an improved reductive symmetric coupling procedure. acs.org While not directly producing the 5-amino derivative, this highlights the utility of reductive coupling for the bipyrimidine core. The resulting bipyrimidine can then be further functionalized.
The table below summarizes key aspects of reductive coupling methods for synthesizing amino-substituted bipyridines.
| Starting Material | Catalyst System | Reducing Agent | Product | Yield | Reference |
| 2-chloro-5-aminopyridine | NiCl₂·6H₂O/PPh₃ | Zn | 5,5'-diamino-2,2'-bipyridine | >60% | cmu.edu |
| 2-chloro-5-aminopyridine | NiCl₂·6H₂O/PPh₃ | NaH | Traces of product | Low | cmu.edu |
| 2-chloropyrimidine | Not specified | Not specified | 2,2'-bipyrimidine | 80% | acs.org |
Coupling Reactions Involving Aminopyrimidine Precursors
The direct coupling of aminopyrimidine precursors is another key strategy. This often involves metal-catalyzed cross-coupling reactions where a pre-functionalized aminopyridine is coupled with another pyridine (B92270) derivative.
Ullmann-type coupling reactions, traditionally using copper powder at high temperatures, represent an early method for synthesizing substituted bipyridines. hhu.de However, these conditions are often harsh and limited to iodo and bromo derivatives. More modern approaches utilize palladium or nickel catalysts, which often provide better yields and milder reaction conditions.
For example, the synthesis of 5,5'-disubstituted 2,2'-bipyridines can be achieved by coupling 5-amino-2-chloropyridine (B41692) in the presence of a palladium catalyst and sodium formate. This method allows for the direct formation of the bipyridine core with the amino group already in place.
The choice of catalyst and reaction conditions is crucial for the success of these coupling reactions. For instance, nickel catalysts have been shown to be effective for the homocoupling of aryl halides to produce biaryls and bipyridines. researchgate.net
Strategies for Functionalization and Derivatization of the Bipyrimidine Core
Once the bipyrimidine core is synthesized, further modifications can be made to introduce or alter functional groups. This allows for the creation of a diverse library of compounds based on the 5-Amino-2,5'-bipyrimidine scaffold.
Functional Group Interconversion at the Amino Position
The amino group at the 5-position is a versatile handle for further functionalization. Standard organic transformations can be employed to convert the amine into other functional groups.
For example, the primary amine can be converted into an isothiocyanate group (-NCS) by reacting it with thiophosgene (B130339) (SCCl₂). This transformation has been successfully demonstrated in the synthesis of 5,5'-diisothiocyanato-2,2'-bipyridine from 5,5'-diamino-2,2'-bipyridine. hhu.de
Another common transformation is the conversion of the amino group into amides through acylation reactions. This can be a stepping stone to other functionalities or can be the final desired product. The reactivity of the amino group allows for a wide range of modifications, making it a key site for derivatization. nih.gov
The following table outlines examples of functional group interconversions at the amino position of a bipyridine core.
| Starting Functional Group | Reagent | Resulting Functional Group | Reference |
| -NH₂ | Thiophosgene (SCCl₂) | -NCS | hhu.de |
| -NH₂ | Acylating agent | -NHCOR | nih.gov |
Regioselective Functionalization of the Pyrimidine (B1678525) Rings
Achieving regioselective functionalization of the pyrimidine rings is crucial for synthesizing specific isomers of substituted bipyrimidines. The electronic nature of the pyridine rings, with their electron-deficient character, dictates the positions most susceptible to nucleophilic or electrophilic attack.
Direct functionalization of a preformed bipyridine skeleton is often limited to positions ortho to the nitrogen atoms. researchgate.net For instance, the Chichibabin reaction can introduce amino groups at the 2,2'- and 6,6'-positions. researchgate.net
Halogenation is another important reaction for introducing functional handles onto the pyrimidine rings. For example, 2,2'-bipyrimidine can be brominated to yield 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines. acs.org These bromo-derivatives can then undergo further coupling reactions to introduce a variety of substituents.
Metal-Catalyzed Coupling Reactions in Bipyrimidine Synthesis
Metal-catalyzed coupling reactions are indispensable tools for both the direct synthesis and the subsequent functionalization of bipyrimidines. mdpi.com Reactions like Suzuki, Stille, Negishi, and Ullmann couplings are widely employed. mdpi.com
Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst. It is a versatile method for forming carbon-carbon bonds and has been used to synthesize a variety of bipyridine derivatives. mdpi.com
Negishi Coupling: This method utilizes an organozinc reagent and a halide, also catalyzed by palladium or nickel. It has been effectively used for the synthesis of methyl-substituted 2,2'-bipyridines. orgsyn.org
Ullmann Coupling: Traditionally a copper-catalyzed reaction, modern variations often use palladium or nickel. mdpi.comnih.gov It is particularly useful for coupling aryl halides. mdpi.com An effective Ullmann coupling of pyridyl halides has been reported using a nickel catalyst prepared from NaH/t-BuONa/Ni(OAc)₂/PPh₃. mdpi.com
Nickel-Catalyzed Reductive Couplings: As mentioned earlier, nickel catalysts are efficient for the reductive coupling of 2-halopyridines to form symmetrical and unsymmetrical 2,2'-bipyridines, even without the use of external ligands. acs.org
These metal-catalyzed reactions provide a powerful and flexible toolkit for chemists to synthesize a vast array of functionalized bipyrimidines, including derivatives of 5-Amino-2,5'-bipyrimidine, with high efficiency and selectivity.
Suzuki Coupling Strategies
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds, making it a cornerstone for the synthesis of bipyridine and bipyrimidine structures. mdpi.com The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.org
A significant challenge in the Suzuki coupling for bipyridine synthesis is the tendency of the nitrogen-containing product to coordinate strongly with the palladium catalyst. This coordination can sequester the metal, leading to decreased catalytic activity and lower reaction yields. mdpi.comresearchgate.netpreprints.org Consequently, much research has focused on developing robust catalytic systems that can overcome this product inhibition. Innovations include the use of specific ligands, such as imidazolium (B1220033) salts or bulky phosphines, which can stabilize the palladium catalyst and promote high turnover numbers. mdpi.comacs.org For instance, the use of catalysts like PdCl2(dcpp) (where dcpp is 1,3-bis(dicyclohexylphosphino)propane) in conjunction with co-catalysts like CuI has been shown to improve yields in the synthesis of 2,2′-bipyridines. mdpi.com
While direct synthesis of 5-Amino-2,5'-bipyrimidine via Suzuki coupling is plausible, the approach often involves coupling a pre-functionalized pyrimidine-boronic acid with an amino-substituted halopyrimidine, or vice versa. The stability of the organoboron reagent is crucial; 2-pyridyl boronic acids, for example, are known for their poor stability, which presents a synthetic hurdle. mdpi.com
Table 1: Examples of Catalyst Systems in Suzuki Coupling for Bipyridine Synthesis
| Catalyst/Ligand | Coupling Partners | Key Features |
|---|---|---|
| PdCl₂(dcpp) / CuI | Tetrabutylammonium 2-pyridylborate salts + Chloropyridines | Addition of CuI as a co-catalyst improves yield. mdpi.com |
| Pd(OAc)₂ / PCy₃ | Arylboronic acids + Aryl triflates | Effective for a diverse array of substrates. organic-chemistry.org |
| Imidazolium salt / Palladium | Arylboronic acids + Halopyridines | Can achieve very high turnover numbers (up to 850,000). mdpi.com |
Negishi Coupling Methodologies
Negishi coupling offers a powerful alternative by utilizing organozinc reagents, which often exhibit different reactivity and chemoselectivity compared to their organoboron counterparts. organic-chemistry.org This method has been successfully applied to the synthesis of various substituted 2,2'-bipyridines. researchgate.netacs.org
A key consideration when applying Negishi coupling for the synthesis of amino-substituted bipyrimidines is the reactivity of the amino group itself. Research has shown that the direct coupling of substrates bearing a primary amino group can be challenging, often resulting in poor yields. organic-chemistry.org To circumvent this issue, a common strategy involves protecting the amino group prior to the coupling reaction. For example, a pyrrole-protected aminopyridine can be used, with the protecting group being removed in a subsequent step. organic-chemistry.org
The choice of catalyst is critical for a successful Negishi coupling. Palladium complexes incorporating bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphane (tBu₃P), have proven to be highly effective for coupling substituted 2-chloropyridines with organozinc reagents. organic-chemistry.org Microwave irradiation has also been employed to dramatically enhance reaction rates, reducing completion times to under an hour. mdpi.com
Table 2: Selected Findings in Negishi Coupling for Substituted Bipyridines
| Catalyst System | Reactants | Observation/Yield |
|---|---|---|
| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halides + Bromopyridines | Effective method for coupling 2-pyridyl organometallics. mdpi.com |
| Pd/Al₂O₃ under microwave | 2-Pyridyl zinc bromide + 2-Bromopyridine | Reaction completed within 1 hour with enhanced yield. mdpi.com |
| Pd complex with tBu₃P | 5-substituted 2-chloropyridines + Organozinc reagents | Good to excellent yields, though problematic for substrates with primary amino groups. organic-chemistry.org |
Stille Coupling Applications
Stille coupling utilizes organotin (stannane) compounds and is known for its high reactivity and tolerance of a wide range of functional groups. mdpi.com This reactivity can sometimes allow for couplings that are difficult to achieve with Suzuki or Negishi conditions. mdpi.com Various mono- and disubstituted 2,2'-bipyridines have been synthesized in high yields using Stille-type procedures, starting from commercially available amino-picoline compounds which are converted to the necessary bromo- and tributyltin-picoline building blocks. nih.gov
The primary and most significant drawback of Stille coupling is the high toxicity and hazardous nature of the organostannyl compounds used as reactants and generated as byproducts. mdpi.combeilstein-journals.org This poses challenges for purification and raises environmental and safety concerns, particularly for large-scale synthesis. beilstein-journals.org
Despite this limitation, Stille coupling remains a valuable tool for synthesizing complex bipyridine and bipyrimidine structures. For example, it has been used to efficiently prepare 5-brominated-2,2'-bipyridines by coupling 2,5-dibromopyridine (B19318) with a 2-trimethylstannylpyridine. acs.orgnih.gov These brominated intermediates are valuable precursors that can be subsequently converted to the desired amino-functionalized target compounds.
Table 3: Applications of Stille Coupling in Bipyridine Synthesis
| Organotin Reagent | Halide Partner | Product Type |
|---|---|---|
| 2-(Tributylstannyl)pyridines | Bromo-picolines | Symmetrically and unsymmetrically substituted methyl-bipyridines. nih.gov |
| 2-Trimethylstannylpyridine | 2,5-Dibromopyridine | 5-Bromo-2,2'-bipyridine. acs.orgnih.gov |
Homo- and Heterocoupling Approaches
Coupling reactions can be broadly categorized as either homocoupling, which joins two identical molecules, or heterocoupling, which joins two different molecules.
Homocoupling is an effective strategy for producing symmetrical bipyrimidines. A prominent example is the synthesis of 5,5'-diamino-2,2'-bipyridine, a derivative closely related to the target compound. This synthesis has been achieved through the reductive coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst system (NiCl₂·6H₂O/PPh₃/Zn). hhu.decmu.edu Other classical homocoupling methods include the Ullmann reaction, which uses stoichiometric amounts of copper, and the Wurtz reaction, which employs sodium metal. mdpi.compreprints.org However, these methods often require harsh conditions, such as high temperatures, which can limit their applicability. mdpi.com
Heterocoupling is necessary for the synthesis of unsymmetrical bipyrimidines, such as 5-Amino-2,5'-bipyrimidine itself. Nickel-catalyzed reductive couplings can be adapted to produce unsymmetrical 2,2'-bipyridines in high yields. mdpi.com Similarly, the cross-coupling methodologies discussed previously (Suzuki, Negishi, Stille) are fundamentally heterocoupling reactions, providing the primary routes to asymmetrically substituted bipyrimidine structures.
Table 4: Comparison of Homo- and Heterocoupling Approaches
| Coupling Type | Method | Typical Reagents/Catalysts | Product Type |
|---|---|---|---|
| Homocoupling | Nickel-catalyzed Reductive Coupling | NiCl₂·6H₂O/PPh₃/Zn | Symmetrical Bipyridines hhu.decmu.edu |
| Ullmann Coupling | Copper powder | Symmetrical Bipyridines mdpi.compreprints.org | |
| Wurtz Coupling | Sodium dispersion | Symmetrical Bipyridines mdpi.com | |
| Heterocoupling | Suzuki Coupling | Pd catalyst, Organoboron reagent, Halide | Unsymmetrical Bipyridines mdpi.com |
| Negishi Coupling | Pd catalyst, Organozinc reagent, Halide | Unsymmetrical Bipyridines mdpi.com |
Advancements and Challenges in Synthetic Routes for Bipyrimidine Structures
The synthesis of bipyrimidine structures, while well-established, is accompanied by persistent challenges that continue to drive innovation in the field.
The most frequently cited challenge is the deactivation of metal catalysts, particularly palladium, by the bipyridine or bipyrimidine product. mdpi.comresearchgate.netpreprints.org The nitrogen atoms in the product act as strong ligands, coordinating to the metal center and inhibiting its catalytic cycle. This often necessitates higher catalyst loadings or results in incomplete reactions and lower yields.
Significant advancements have been made to address this issue. These include:
Development of Advanced Catalysts: The design of new ligands and catalyst systems is a primary focus. Bulky, electron-rich phosphine ligands, N-heterocyclic carbenes (NHCs), and robust pincer complexes have been developed to create more stable and active catalysts that are less susceptible to product inhibition. mdpi.comacs.org
Optimization of Reaction Conditions: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for certain coupling reactions. mdpi.com
Exploration of Alternative Coupling Partners: To overcome the instability of certain reagents, such as 2-pyridylboronic acids, more stable alternatives like potassium trifluoroborates, organoboronate esters, and pyridine-2-sulfinates are being explored. mdpi.comresearchgate.net
Another major challenge relates to the toxicity and environmental impact of reagents. The high toxicity of organotin compounds used in Stille coupling, for instance, makes it an undesirable method for industrial-scale production, spurring research into greener alternatives. mdpi.combeilstein-journals.org
Future progress in the field will likely focus on developing more efficient, sustainable, and scalable synthetic methods. This includes the exploration of earth-abundant metal catalysts (e.g., iron or nickel) to replace precious palladium, the use of electrochemical methods to drive reactions, and the design of synthetic routes that minimize toxic waste and complex purification steps. mdpi.compreprints.org
Coordination Chemistry of 5 Amino 2,5 Bipyrimidine and Its Analogues
Ligand Design Principles and Elucidation of Coordination Modes
The design of ligands like 5-Amino-2,5'-bipyrimidine and its analogues, such as 5,5'-diamino-2,2'-bipyridine, is centered on creating ambidentate molecules with multiple potential coordination sites. cmu.edu These ligands typically feature N-donor atoms within their heterocyclic pyrimidine (B1678525) or pyridine (B92270) rings and an exocyclic amino group. The strategic placement of these donor sites allows for the formation of stable chelate rings with metal ions, which is a foundational concept in coordination chemistry. cmu.edu
The primary idea behind using such ambidentate ligands is to construct tetrahedral or octahedral building blocks for larger supramolecular assemblies. cmu.edu This is achieved through the chelation of two or three ligands, respectively, to a suitable metal center. cmu.edu The amino group on the aromatic ring introduces an additional functionality. cmu.edu While it can potentially coordinate to a metal, it is often observed that the bipyridine or bipyrimidine moiety preferentially binds to the metal center. cmu.edudoi.org In many documented complexes of the analogue 5,5'-diamino-2,2'-bipyridine, the amino functionality was not involved in direct metal coordination. cmu.edu Instead, the intermolecular connectivity in the solid state is frequently controlled through hydrogen bonding involving the amino groups. cmu.edu
Studies on simpler, related ligands like 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) complexed with tungsten carbonyl, [W(CO)5], reveal a strong preference for coordination via the exocyclic amino group over the endocyclic ring nitrogens. doi.org Molecular mechanics calculations support this, showing the exocyclic amine-bound complex to be significantly more stable. doi.org However, in the context of chelating bipyrimidine systems, the formation of a stable five-membered ring with the two pyridine or pyrimidine nitrogens is a powerful driving force that typically dominates the coordination behavior with transition metals. cmu.edu
Synthesis and Advanced Structural Characterization of Metal Complexes
The synthesis of metal complexes with amino-bipyrimidine ligands involves reacting the ligand with various metal salts under controlled conditions. cmu.edu The resulting complexes are then characterized using a suite of advanced analytical techniques, including single-crystal X-ray diffraction, NMR, IR spectroscopy, and thermal analyses, to elucidate their structure, geometry, and properties. cmu.edunih.gov
A wide array of transition metal complexes has been synthesized using 5-Amino-2,5'-bipyrimidine analogues. The reaction of 5,5'-diamino-2,2'-bipyridine with various transition metal salts has yielded a variety of metal-ligand complexes, with the outcome depending on the specific metal, the counter-ion, the metal-to-ligand ratio, and crystallization conditions. cmu.edu
Manganese (Mn): A d5-high-spin Mn(II) complex, [Mn(N3)2(5,5'-diamino-2,2'-bipyridine)2], has been synthesized. cmu.edu Additionally, manganese has been incorporated into trinuclear building units in MOFs, featuring Mn(II) ions with coordination numbers of 5+2 and 6 (octahedral). mdpi.com
Iron (Fe): An iron complex, Fe(5,5'-diamino-2,2'-bipyridine)32, was prepared and characterized by 57Fe-Mößbauer spectroscopy. cmu.edu
Cobalt (Co): Cobalt(II) readily forms complexes such as [Co(5,5'-diamino-2,2'-bipyridine)3]Cl2. nih.gov In coordination polymers, Co(II) has been shown to form chains bridged by bipyrimidine ligands. acs.org
Nickel (Ni): The tris-chelate complex [Ni(5,5'-diamino-2,2'-bipyridine)3]Cl2 has been synthesized. cmu.edu The synthesis of the ligand itself can be achieved through a coupling reaction catalyzed by a NiCl2/PPh3/Zn system. cmu.edu
Copper (Cu): Copper(II) complexes such as [CuCl2(5,5'-diamino-2,2'-bipyridine)] and a dimeric sulfato-bridged compound have been reported. cmu.edu Ternary copper(II) complexes with 2,2'-bipyridine (B1663995) and various amino acids have also been extensively studied, revealing both monomeric and polymeric structures. mdpi.com
Zinc (Zn): Zinc(II) forms both mono-ligand complexes like [Zn(NO3)2(5,5'-diamino-2,2'-bipyridine)] and tris-chelate complexes such as Zn(5,5'-diamino-2,2'-bipyridine)32. cmu.edu The coordination number for zinc complexes with amino acids is often 1:2. garj.org
Cadmium (Cd): Cadmium(II) complexes including [Cd(μ-Cl)2(5,5'-diamino-2,2'-bipyridine)] and [Cd(5,5'-diamino-2,2'-bipyridine)3]Cl2 have been synthesized. cmu.edu
Ruthenium (Ru): Ruthenium(II) complexes with amino-bipyridine derivatives have been a major focus of research. nih.govresearchgate.net Novel complexes like fac/mer-[Ru(MeCO-5Bpy-R)3]2+, where the ligand is derived from 5'-amino-2,2'-bipyridine-5-carboxylic acid, have been synthesized and their isomers separated. nih.gov Heteroleptic complexes of the type Ru(bipy)2(bipy%)2, where bipy% is 5,5'-diamino-2,2'-bipyridine, have also been thoroughly investigated. researchgate.net Transition metals like ruthenium, linked with various ligands, have shown potential cytotoxic or antibiotic activity. nih.gov
A summary of selected synthesized metal complexes with the analogue 5,5'-diamino-2,2'-bipyridine is presented below.
| Metal Ion | Complex Formula | Coordination Environment/Geometry | Reference |
|---|---|---|---|
| Manganese(II) | [Mn(N3)2(5,5'-diamino-2,2'-bipyridine)2] | Octahedral | cmu.edu |
| Iron(II) | Fe(5,5'-diamino-2,2'-bipyridine)32 | Octahedral | cmu.edu |
| Nickel(II) | [Ni(5,5'-diamino-2,2'-bipyridine)3]Cl2 | Octahedral | cmu.edu |
| Copper(II) | [CuCl2(5,5'-diamino-2,2'-bipyridine)] | Distorted Tetrahedral/Square Planar | cmu.edu |
| Zinc(II) | Zn(5,5'-diamino-2,2'-bipyridine)32 | Octahedral | cmu.edu |
| Cadmium(II) | [Cd(B;-Cl)2(5,5'-diamino-2,2'-bipyridine)]n | Polymeric, Octahedral | cmu.edu |
| Ruthenium(II) | Ru(bipy)2(5,5'-diamino-2,2'-bipyridine)2 | Octahedral | researchgate.net |
The coordination geometry of metal complexes is dictated by the metal ion's electronic configuration, the ligand's bite angle and steric properties, and the presence of other coordinating species. X-ray crystallography has been pivotal in elucidating these structures. cmu.edu
For tris-chelate complexes like [M(5,5'-diamino-2,2'-bipyridine)3]n+ (where M = Fe, Ni, Zn), the expected octahedral geometry around the metal center is consistently observed. cmu.edu In contrast, complexes with a 1:1 metal-to-ligand ratio, such as [CuCl2(5,5'-diamino-2,2'-bipyridine)], often exhibit four-coordinate geometries, which can be distorted tetrahedral or square planar. cmu.edu In some cases, bridging ligands (like chloride or sulfate) lead to the formation of polymeric chains or dimeric structures, resulting in higher coordination numbers, typically five or six. cmu.edumdpi.com For instance, the [Cd(μ-Cl)2(5,5'-diamino-2,2'-bipyridine)] complex forms a polymeric chain where the cadmium centers are octahedrally coordinated. cmu.edu
The electronic and photophysical properties of bipyrimidine-metal complexes, particularly those of ruthenium(II), are of significant interest for applications in solar energy conversion and sensing. acs.orgrsc.org These properties are governed by metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net
The absorption spectra of Ru(II) bipyridine complexes are characterized by intense MLCT bands in the visible region. researchgate.net The energy of these transitions is sensitive to the electronic nature of the ligands. Electron-donating substituents on the bipyridine or bipyrimidine ring, such as amino groups, decrease the oxidation potential of the complex and cause a red-shift (a shift to longer wavelengths) in the MLCT absorption and emission bands. researchgate.net Conversely, electron-withdrawing groups have the opposite effect. researchgate.net
For example, in heteroleptic complexes like [Ru(bipy)2(bipy%)]2+, there is a linear correlation between the energy of the absorption/emission maxima and the redox potential of the complex. researchgate.net A comparison between complexes with 5,5'-disubstituted and 4,4'-disubstituted bipyridine ligands reveals pronounced differences in the position of the MLCT bands, highlighting the sensitivity of the electronic structure to the substituent position. researchgate.net
The emission properties are also noteworthy. Many Ru(II) bipyrimidine complexes are luminescent, emitting light from a 3MLCT excited state. acs.org The emission intensity of complexes with the 5,5'-diamino-2,2'-bipyridine ligand can be modulated by the hydrogen-bonding capability of the solvent. researchgate.net Furthermore, studies on the fac and mer isomers of [Ru(MeCO-5Bpy-R)3]2+ have shown that while there are small solvent effects, there is almost no difference in their excitation polarization spectra, suggesting that the fundamental orientations of the absorption and emission oscillators are not significantly affected by the C3 versus C1 symmetry of the isomers. nih.gov
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Coordination polymers and a subclass of these materials, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov Bipyridyl and bipyrimidine ligands, including their amino-functionalized derivatives, are excellent candidates for constructing these extended networks due to their bridging capabilities. cmu.edumdpi.comhhu.deacs.org
The design of polymeric coordination architectures relies on the predictable coordination geometry of the metal ions and the specific connectivity of the organic linker. Ligands like 5,5'-diamino-2,2'-bipyridine can function as versatile building blocks. cmu.edu The bipyridine unit acts as a chelating or bridging linker between metal centers, while the amino groups provide sites for secondary interactions, such as hydrogen bonding. cmu.edu
This dual functionality is key to assembling multidimensional networks. For example, complexes of 5,5'-diamino-2,2'-bipyridine have been shown to form extended structures where the primary coordination to the metal dictates the initial framework, and subsequent hydrogen bonding from the amino groups and π-π stacking of the bipyridine rings dictate the final intermolecular arrangement and packing. cmu.edu This approach is a promising pathway for creating stable, microporous metal-organic networks. cmu.edu
In the broader context of MOF design, bipyridyl-type ligands are used to connect metal nodes, which can be single ions or multinuclear clusters, into one-, two-, or three-dimensional structures. mdpi.comacs.org For example, copper(II) and manganese(II) have been used to create 2D and 3D MOFs with bipyridyl and carboxylate co-ligands. mdpi.comacs.orgresearchgate.net The final topology of the network can be tuned by varying the solvent, the metal-to-ligand ratio, and the specific derivatives of the bipyridyl ligand used. acs.orgrsc.org
Network Architectures and Dimensionality Control
The architecture of coordination polymers constructed from 5-Amino-2,5'-bipyrimidine and its analogues is profoundly influenced by a variety of factors, including the coordination geometry of the metal ion, the nature of coligands and counter-ions, and, crucially, the non-covalent interactions facilitated by the ligand itself. The strategic placement of functional groups on the bipyrimidine framework allows for precise control over the resulting dimensionality, leading to the formation of structures ranging from discrete molecules to intricate one-, two-, and three-dimensional networks.
The primary mechanism for extending the dimensionality in coordination compounds of 5-Amino-2,5'-bipyrimidine and its analogues involves the dual functionality of the ligand. While the nitrogen atoms of the pyrimidine rings typically act as the primary coordination sites for metal ions, the amino group at the 5-position introduces a site for potent secondary interactions, most notably hydrogen bonding. This uncoordinated amino group can act as a hydrogen bond donor, interacting with counter-anions, solvent molecules, or adjacent ligands to link individual complex units into higher-dimensional supramolecular arrays. rsc.orgnih.govnih.gov
The choice of metal ion and its preferred coordination environment is a fundamental determinant of the network's topology. For instance, metals that favor octahedral geometry can coordinate to multiple bipyrimidine ligands, creating nodes from which the network can extend. The dimensionality is further dictated by the presence and nature of ancillary ligands. Bridging ligands, such as dicarboxylates or cyanides, can link metal centers to form robust 1D, 2D, or 3D frameworks, where the bipyrimidine ligand may play a terminal or a secondary bridging role. hhu.demdpi.comnih.gov In contrast, the use of simple monodentate coligands or the absence of bridging species may lead to lower-dimensional structures like 1D chains or discrete 0D complexes, where hydrogen bonding and π-π stacking interactions become the primary forces dictating the supramolecular assembly. rsc.orgacs.orgkoreascience.kr
The interplay between direct coordination to the metal center and the secondary interactions guided by the amino group is key to achieving dimensionality control. By carefully selecting the metal ion, counter-anions, and solvent system, it is possible to direct the self-assembly process towards a desired network architecture. rsc.org For example, solvents capable of hydrogen bonding can compete with the amino group, leading to different structural outcomes compared to non-polar solvents. rsc.org This fine balance of interactions underscores the versatility of 5-Amino-2,5'-bipyrimidine and its analogues as building blocks in crystal engineering.
The following tables summarize structural data for coordination polymers formed with analogues of 5-Amino-2,5'-bipyrimidine, illustrating the diversity of achievable network architectures.
Table 1: Network Dimensionality of Coordination Polymers with Bipyrimidine Analogues
| Ligand | Metal Ion | Ancillary Ligand/Anion | Dimensionality | Reference |
|---|---|---|---|---|
| 2,2′-bipyridine-5,5′-dicarboxylic acid | Mn(II) | SO₄²⁻ | 3D | researchgate.net |
| 2,2′-bipyridine-5,5′-dicarboxylic acid | Zn(II) | SO₄²⁻ | 3D | researchgate.net |
| 4,4′-bipyridine | Cu(II) | L-tryptophanato, NO₃⁻ | 2D | hhu.de |
| 4,4′-bipyridine-N,N'-dioxide | Mn(II) | ClO₄⁻ | 2D | nih.gov |
| 4,4′-bipyridine-N,N'-dioxide | Fe(III) | Cl⁻ | 1D | nih.gov |
| 2,2'-bipyridine | Cu(II) | N,N′-1,3-phenylenebis(oxamic acid) | 1D (Chain) | rsc.org |
| 2,2'-bipyridine | Cu(II) | N,N′-1,3-phenylenebis(oxamic acid) | 0D (Dinuclear) | rsc.org |
Table 2: Selected Structural Parameters of Bipyrimidine Analogue Coordination Compounds
| Compound Formula | Metal Coordination Geometry | Key Intermolecular Interaction | Network Topology | Reference |
|---|---|---|---|---|
| {[Mn(H₂BPDC)(SO₄)]}n | Octahedral | Coordination bonds | 3D Framework | researchgate.net |
| {[Zn(H₂BPDC)(SO₄)]}n | Tetrahedral | Coordination bonds | 3D Framework | researchgate.net |
| Cu₂(L-tryptophanato)₂(4,4′-bipy)(H₂O)₂₂ | Square Pyramidal | Hydrogen Bonding, π-stacking | 2D Corrugated Net | hhu.de |
| Mn(4,4′-bipy-NO)₃₂ | Octahedral | Coordination bonds | 2D Sheet (hxl) | nih.gov |
| [FeCl₃(4,4′-bipy-NO)] | Tetrahedral | Coordination bonds | 1D Chain | nih.gov |
Supramolecular Chemistry and Self Assembly Systems
Self-Assembly Mechanisms and Non-Covalent Interactions of Bipyrimidine Units
The spontaneous association of low-molecular-weight building blocks into organized and shape-persistent nanostructures is a hallmark of self-assembly. nih.gov For bipyrimidine units like 5-Amino-2,5'-bipyrimidine, this process is governed by a variety of non-covalent interactions. nih.gov These interactions, while weaker than covalent bonds, collectively provide the stability and directionality required to form well-defined supramolecular assemblies. nih.gov The primary forces at play include hydrogen bonding and π-stacking interactions, which arise from the specific chemical features of the molecule: the amino group and the two aromatic pyrimidine (B1678525) rings.
The amino group (a hydrogen bond donor) and the nitrogen atoms within the pyrimidine rings (hydrogen bond acceptors) are the primary sites for hydrogen bonding. mdpi.com The aromatic π-systems of the pyrimidine rings facilitate stacking interactions. nih.gov The interplay and balance of these non-covalent forces dictate the final structure and properties of the resulting supramolecular architectures. researchgate.netmdpi.com
| Interaction Type | Description | Key Molecular Features Involved |
| Hydrogen Bonding | A directional, electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). rsc.org | Amino group (-NH₂) as donor; Pyrimidine ring nitrogen atoms as acceptors. |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. It involves electrostatic and dispersion forces. nih.govsci-hub.se | The electron clouds of the two pyrimidine rings. |
| Cation-π Interactions | A non-covalent interaction between the face of an electron-rich π-system (like an aromatic ring) and an adjacent cation. acs.orgnih.gov | Can occur between the pyrimidine rings and cationic species in the environment. |
Hydrogen Bonding Motifs in Supramolecular Constructs
Hydrogen bonding is a powerful tool in supramolecular chemistry, providing the specificity needed to direct molecules into predetermined arrangements. In structures containing aminopyrimidine moieties, specific and recurring hydrogen-bonding patterns, or motifs, are frequently observed. researchgate.netnih.gov
The most prominent of these is the R²₂(8) ring motif, a robust supramolecular heterosynthon that forms when a molecule with a hydrogen bond donor site, like an amino group, interacts with a hydrogen bond acceptor, such as a pyrimidine nitrogen. researchgate.netnih.gov In the context of 5-Amino-2,5'-bipyrimidine, the amino group on one molecule can form a pair of hydrogen bonds with the ring nitrogen atoms of an adjacent molecule. This interaction pattern results in the formation of a stable, eight-membered ring system. mdpi.comresearchgate.net This predictable motif is a cornerstone for building larger, more complex structures from aminopyrimidine building blocks. researchgate.net The planarity and stability of these motifs are crucial for the formation of extended one-dimensional ribbons or two-dimensional sheets. researchgate.netnih.gov
| Motif Designation | Description | Atoms in Ring | Donor/Acceptor Pattern |
| R²₂(8) | A ring motif formed by two molecules, each contributing two atoms to the ring, which is closed by two hydrogen bonds. nih.gov | 8 | Two donors and two acceptors. nih.gov |
| R²₂(9) | A nine-membered ring motif also found in protein-nucleic acid complexes. nih.gov | 9 | Two donors and two acceptors. nih.gov |
| R¹₂(6) | A six-membered ring motif found in proteins, involving less linear hydrogen bonds. nih.gov | 6 | Two donors and one acceptor. nih.gov |
Pi-Stacking Interactions and Aromatic Stacking
Alongside hydrogen bonding, π-stacking interactions play a vital role in stabilizing supramolecular structures formed by 5-Amino-2,5'-bipyrimidine. These interactions occur between the aromatic pyrimidine rings of adjacent molecules. nih.gov The strength and geometry of these interactions are influenced by the electron distribution within the aromatic rings. nih.gov
Crystal Engineering with 5-Amino-2,5'-bipyrimidine Components
Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.comgoogle.com The predictable and directional nature of the non-covalent interactions involving the 5-Amino-2,5'-bipyrimidine unit makes it an excellent candidate for this bottom-up approach to materials design. researchgate.net By controlling these interactions, it is possible to construct crystalline materials with desired topologies and properties.
Rational Design of Solid-State Structures and Co-crystals
A primary strategy in crystal engineering is the use of co-crystals, which are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonding. researchgate.networktribe.com The 2-aminopyrimidine (B69317) moiety is a well-established building block for forming co-crystals, particularly with carboxylic acids. researchgate.net
The interaction between the amino group of the aminopyrimidine and the carboxyl group of an acid forms the highly reliable R²₂(8) supramolecular heterosynthon. researchgate.net This robust synthon acts as a structure-directing element, allowing for the predictable assembly of co-crystals. researchgate.net By selecting different carboxylic acid co-formers, it is possible to systematically modify the resulting crystal structure and its physical properties. worktribe.com This modular approach is central to the rational design of solid-state materials. researchgate.net The formation of either a co-crystal (neutral components) or a salt (ionic components via proton transfer) can often be predicted by comparing the pKa values of the basic aminopyrimidine and the acidic co-former. mdpi.com
Strategies for Multi-component Crystalline Solids
The creation of multi-component crystalline solids, such as co-crystals and salts, is a key strategy for modifying the physicochemical properties of materials without altering the covalent structure of the constituent molecules. acs.orgnih.gov For a given active molecule, hundreds of different co-crystals can potentially be generated by pairing it with various co-formers, including food additives, vitamins, or other active ingredients. google.com
Several methods can be employed to prepare these multi-component solids, including solution crystallization and mechanochemical grinding. researchgate.net The choice of solvent can also play a critical role in determining the final crystalline phase. worktribe.com An empirical rule based on the difference in pKa (ΔpKa) between the base and the acid is often used to predict whether a salt or a co-crystal will form. mdpi.com
If ΔpKa > 4, salt formation is highly likely.
If ΔpKa < -1, co-crystal formation is favored.
If -1 < ΔpKa < 4, either form is possible, existing in a "salt-co-crystal continuum". mdpi.com
This strategy allows for the fine-tuning of properties such as solubility and stability by creating a diverse library of solid forms from a single molecular component like 5-Amino-2,5'-bipyrimidine. nih.gov
Formation of Supramolecular Polymers and Advanced Architectures
Supramolecular polymers are polymer-like systems where the monomeric units are connected by reversible and directional non-covalent interactions. nih.gov These materials combine the properties of traditional covalent polymers with unique attributes like self-healing and responsiveness to external stimuli. nih.gov
The self-assembly of 5-Amino-2,5'-bipyrimidine can lead to the formation of one-dimensional (1D) supramolecular polymers. nih.gov This process is typically driven by the formation of continuous chains linked by the robust hydrogen-bonding motifs discussed previously. For instance, the repeated formation of the R²₂(8) motif between bipyrimidine units can generate extended, tape-like or ribbon-like structures. researchgate.net These 1D chains can then further organize through π-stacking interactions to form more complex, higher-dimensional architectures. The reversible nature of the non-covalent bonds holding these polymers together allows for dynamic systems that can assemble and disassemble in response to changes in their environment. nih.gov The coordination of metal ions with the bipyrimidine units can also be used to drive the formation of metallo-supramolecular polymers, adding another layer of complexity and functionality to the resulting materials. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation Studies
Electronic Spectroscopy (UV-Vis, Fluorescence, Photoelectron Spectroscopy) for Electronic Structure and Photophysical PropertiesSpecific UV-Vis absorption spectra, fluorescence data, or photoelectron spectroscopy studies for 5-Amino-2,5'-bipyrimidine could not be located. An analysis of its electronic structure and photophysical properties based on experimental data cannot be compiled.
While extensive research exists for related compounds such as 2,2'-bipyridine (B1663995), aminopyridines, and aminopyrimidines, the strict requirement to focus solely on 5-Amino-2,5'-bipyrimidine prevents the use of this information as a substitute. Extrapolation from related molecules would not meet the standard of scientific accuracy for an article dedicated to a single, specific compound.
To provide the requested article, primary research involving the synthesis and subsequent detailed spectroscopic and crystallographic analysis of 5-Amino-2,5'-bipyrimidine would be required.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for studying the molecular and electronic structure of heterocyclic compounds. Methods like B3LYP are frequently used to achieve a balance between computational cost and accuracy for molecules of this class. researchgate.netnih.gov
The electronic character of 5-Amino-2,5'-bipyrimidine is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
In molecules like 5-Amino-2,5'-bipyrimidine, the HOMO is typically expected to be localized on the electron-rich portions of the molecule, primarily the aminopyrimidine ring system. Conversely, the LUMO is generally distributed across the π-conjugated system of the bipyrimidine framework. A small HOMO-LUMO gap suggests that the molecule can be easily excited and implies higher chemical reactivity and lower kinetic stability. researchgate.net
Calculations on similar molecules, such as 2-amino-5-nitropyrimidine, show that charge transfer occurs within the molecule upon excitation, a property directly related to the HOMO and LUMO energies. For many pyrimidine (B1678525) derivatives, the HOMO-LUMO gap is a key factor in determining their potential applications in materials science and as bioactive agents. nih.gov Theoretical studies on related organic dyes and heterocyclic systems often report energy gaps calculated by DFT methods, which typically fall in the range of 3 to 5 eV. youtube.comreddit.com
To illustrate, the following table presents typical quantum chemical parameters calculated for a representative aminopyrimidine derivative using DFT.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0 to 7.0 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.5 to 2.5 |
| Note: These values are illustrative, based on calculations for analogous heterocyclic systems, and serve to represent the type of data generated in computational studies. researchgate.netmdpi.com |
DFT calculations provide essential data on the thermodynamic stability of different molecular forms, such as isomers or tautomers. By comparing the total electronic energies of optimized structures, the most stable form of the molecule can be identified. For instance, studies on interleukin-1 beta variants have shown a correlation between thermodynamic stability and thermal stability, although exceptions can highlight the role of specific structural motifs. nih.gov In the context of 5-Amino-2,5'-bipyrimidine, computational methods can determine its relative stability compared to other isomers and predict its heat of formation and Gibbs free energy.
The 5-Amino-2,5'-bipyrimidine molecule possesses rotational freedom around the C2-C5' bond connecting the two pyrimidine rings, leading to different conformations (e.g., planar vs. twisted). Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable conformer.
Furthermore, aminopyrimidines can exist in different tautomeric forms, most commonly the amino and imino forms. nih.gov Tautomerism involves the migration of a proton, and its equilibrium can be influenced by solvent effects and structural modifications. DFT calculations are instrumental in determining the energy barrier for the conversion between tautomers and predicting their relative stabilities. researchgate.net For many heterocyclic amines, the amino form is thermodynamically more stable, but the presence of specific substituents or intermolecular interactions, such as hydrogen bonding in the solid state, can favor the imino form. nih.gov
Molecular Dynamics Simulations for System Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movement and interactions over time, providing a dynamic picture of the molecule's behavior in various environments, such as in solution.
For 5-Amino-2,5'-bipyrimidine, MD simulations could be employed to:
Analyze Solvation: Study how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds and the structure of the solvation shell around the molecule. researchgate.net
Explore Conformational Dynamics: Investigate the flexibility of the molecule, including the rotation between the pyrimidine rings and the dynamics of the amino group. nih.gov
Simulate Aggregation: Predict how multiple molecules of 5-Amino-2,5'-bipyrimidine might interact with each other to form dimers or larger aggregates in solution. researchgate.net
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often inaccessible to static quantum chemical calculations alone. mdpi.commdpi.com
Prediction of Spectroscopic Parameters and Derived Physical Properties
A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of 5-Amino-2,5'-bipyrimidine. nih.gov The resulting theoretical infrared (IR) and Raman spectra are invaluable for assigning the vibrational modes observed in experimental spectra, helping to confirm the molecular structure. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. nih.gov These calculations can predict the maximum absorption wavelength (λmax) and help interpret the nature of the electronic transitions (e.g., π→π* or n→π* transitions). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C). These predicted values, when compared with experimental data, serve as a powerful tool for structural elucidation.
By calculating these parameters, computational studies provide a deep, predictive understanding of the physical and chemical properties of 5-Amino-2,5'-bipyrimidine, guiding its synthesis and potential applications.
Applications in Advanced Materials and Catalysis Non Biological/non Clinical
Components in Optoelectronic and Sensing Materials
Bipyrimidine and bipyridine derivatives are integral components in the development of optoelectronic and sensing materials due to their unique photophysical properties. These compounds can act as ligands that, when complexed with metal ions, exhibit luminescence and specific responses to external stimuli.
For instance, cyanine-functionalized 2,2'-bipyridine (B1663995) compounds have been synthesized and shown to possess interesting photophysical properties. While a recent study highlighted their potential in photocatalytic cancer therapy, the underlying principles of their light-absorbing and electron-transfer capabilities are relevant to the design of optoelectronic materials. These molecules demonstrate enhanced visible light absorption and aqueous solubility compared to unsubstituted 2,2'-bipyridine.
The general approach involves modifying the bipyridine or bipyrimidine core with functional groups that can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in devices like organic light-emitting diodes (OLEDs) and chemical sensors. The amino group in 5-Amino-2,5'-bipyrimidine, for example, could serve as a site for further functionalization to create tailored optoelectronic materials.
Catalysis and Photocatalysis Mediated by Bipyrimidine Systems
The chelating nature of bipyrimidine ligands makes them excellent candidates for supporting metal centers in a variety of catalytic and photocatalytic processes. The two nitrogen atoms of each pyrimidine (B1678525) ring can coordinate with a metal, creating a stable complex that can facilitate chemical transformations.
Bipyrimidine-based ligands have been extensively used in transition metal catalysis, particularly in the reduction of carbon dioxide (CO2) and in cross-coupling reactions.
CO2 Reduction: Rhenium and manganese tricarbonyl complexes with bipyridine ligands are among the most studied molecular electrocatalysts and photocatalysts for the selective reduction of CO2 to carbon monoxide (CO). chemrxiv.orgacs.org The bipyridine ligand can be synthetically modified to tune the catalyst's activity and stability. acs.org For example, introducing bulky groups can prevent catalyst dimerization, a common deactivation pathway. acs.org The electronic properties of the ligand also play a crucial role; electron-donating groups on the bipyridine ring can enhance the catalytic activity. chemrxiv.org The amino group on 5-Amino-2,5'-bipyrimidine would be expected to act as an electron-donating group, potentially enhancing the catalytic efficiency of its metal complexes for CO2 reduction.
Cross-Coupling Reactions: Nickel-bipyridine complexes have emerged as powerful catalysts in photoredox cross-coupling reactions. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The bipyridine ligand is crucial for stabilizing the different oxidation states of the nickel catalyst (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) involved in the catalytic cycle. rsc.org The specific substitution pattern on the bipyridine ligand can influence the reaction's efficiency and substrate scope.
The following table summarizes representative bipyridine-based catalyst systems for CO2 reduction.
| Catalyst System | Metal Center | Application | Key Features |
| Re(bpy)(CO)3Cl | Rhenium | Electrocatalytic and photocatalytic CO2 reduction | Robust and selective for CO production. Activity can be tuned by ligand modification. chemrxiv.org |
| Mn(bpy-R)(CO)3Br | Manganese | Electrocatalytic CO2 reduction | Earth-abundant metal. Bulky substituents on the bipyridine ligand can prevent deactivation. acs.org |
| Ni(bpy) complexes | Nickel | Photocatalytic cross-coupling reactions | Enables C-C and C-heteroatom bond formation under mild conditions. rsc.org |
The development of chiral bipyridine ligands has been a significant area of research for applications in asymmetric catalysis. By introducing chirality to the ligand scaffold, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product.
Several strategies have been employed to synthesize chiral bipyridines, including the annulation of monoterpene moieties to the bipyridine core. These chiral ligands have been successfully applied in copper-catalyzed asymmetric allylic oxidation and cyclopropanation reactions, achieving good to excellent enantioselectivities. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic performance for a specific transformation. The amino group of 5-Amino-2,5'-bipyrimidine could serve as a handle to introduce chiral auxiliaries, opening avenues for its use in asymmetric catalysis.
Functional Materials for Supramolecular Assemblies
The ability of bipyrimidine ligands to bridge metal centers makes them ideal building blocks for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
The coordination chemistry of 2,2'-bipyrimidine (B1330215) has been explored with various metal ions, including silver(I), leading to the formation of one-dimensional coordination polymers. acs.org The structure of these assemblies can be influenced by the functional groups on the bipyrimidine ligand. Readily functionalizable bipyrimidine compounds have been synthesized to explore their coordination chemistry, demonstrating that modifications distal to the binding site can affect the resulting supramolecular structure. acs.org The amino group in 5-Amino-2,5'-bipyrimidine provides a site for hydrogen bonding, which can be used to direct the formation of specific supramolecular architectures through intermolecular interactions. cmu.edu
Ligands for Polymerization Processes (e.g., Controlled Radical Polymerization)
Bipyridine-based ligands have played a pivotal role in the development of controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.
In copper-mediated ATRP, a bipyridine ligand is used to chelate the copper catalyst, and the electronic and steric properties of the ligand have a significant impact on the polymerization process. For example, a series of 4,4'-disubstituted-2,2'-bipyridine ligands have been prepared and used in the ATRP of styrene. nih.gov The solubility of the copper complex and the rate of polymerization can be tuned by changing the substituents on the bipyridine ligand. The use of multidentate amine ligands as an alternative to bipyridines has also been explored. While some of these ligands lead to faster polymerization rates, they can sometimes result in polymers with higher polydispersities compared to those obtained with bipyridine-based ligands.
The following table provides a comparison of different ligand types used in copper-mediated ATRP.
| Ligand Type | Example Ligands | Monomers Polymerized | Key Observations |
| Bipyridines | 4,4'-di-n-heptyl-2,2'-bipyridine | Styrene, Acrylates, Methacrylates | Well-controlled polymerizations with low polydispersities. nih.gov |
| Silyl-substituted Bipyridines | 4,4'-bis(neophyldimethylsilylmethyl)-2,2'-bipyridine | Styrene | Good molecular weight control, comparable to other solubilizing bipyridine ligands. nih.gov |
| Multidentate Amines | TMEDA, PMDETA, HMTETA | Styrene, Methyl acrylate, Methyl methacrylate | Faster polymerization rates for some monomers, but can lead to higher polydispersities. |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 5-Amino-2,5'-bipyrimidine and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that often rely on hazardous solvents and toxic reagents. rasayanjournal.co.innih.gov The focus will be on developing economically feasible and environmentally benign processes that offer high yields, reduced reaction times, and simplified purification. rasayanjournal.co.inresearchgate.net
Key sustainable approaches that could be adapted for the synthesis of 5-Amino-2,5'-bipyrimidine include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by enabling rapid and uniform heating. rasayanjournal.co.in
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency. nih.gov
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the final product, offer a streamlined and atom-economical synthetic route. rasayanjournal.co.inresearchgate.net
Solvent-Free or Green Solvent Synthesis: Conducting reactions without a solvent or in environmentally friendly solvents like water or ionic liquids minimizes waste and environmental impact. researchgate.netresearchgate.net
Catalysis: Employing reusable, metal-free, or heterogeneous catalysts can improve reaction efficiency and sustainability. researchgate.netpowertechjournal.com
| Synthetic Strategy | Potential Advantages for 5-Amino-2,5'-bipyrimidine Synthesis |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, enhanced purity of products. rasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Increased reaction speed, improved energy efficiency. nih.gov |
| Multicomponent Reactions | Reduced number of synthetic steps, lower waste generation, simplified workup. rasayanjournal.co.in |
| Green Catalysts | Use of reusable and non-toxic catalysts, cost-effectiveness, milder reaction conditions. researchgate.net |
| Solvent-Free Conditions | Elimination of hazardous solvents, cleaner reactions, easier product separation. researchgate.net |
Exploration of New Coordination Architectures and Functional Frameworks
The dual-ring structure and multiple nitrogen donor sites of 5-Amino-2,5'-bipyrimidine make it an excellent ligand for constructing novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org Future research will likely focus on exploiting its versatile coordination behavior to create complex architectures with tailored functionalities. The amino group can act as a hydrogen-bonding site or be further functionalized to introduce specific properties.
Researchers can explore the self-assembly of 5-Amino-2,5'-bipyrimidine with various metal ions to generate a range of coordination architectures, including:
Discrete Molecules and Dimers: Formation of simple, well-defined metal complexes. rsc.org
1D Chains and Ladder-type Polymers: Linear or ladder-like structures created through bridging ligands. researchgate.netrsc.org
2D Layered Networks: Sheet-like structures with potential applications in sensing and catalysis. rsc.org
3D Porous Frameworks (MOFs): Highly ordered, porous materials with applications in gas storage, separation, and catalysis. acs.org
The choice of metal ion, counter-anion, and reaction conditions will be crucial in directing the assembly towards a desired architecture. For instance, different structural fragments, such as dimers or chains, can be generated by controlling the coordination mode of the ligand and the bridging behavior of anions like halides. rsc.org
| Coordination Architecture | Potential Structural Motif with 5-Amino-2,5'-bipyrimidine | Potential Applications |
| Discrete Molecules | Mononuclear or binuclear metal complexes. rsc.org | Model systems for photophysical studies, building blocks for larger structures. nih.gov |
| 1D Coordination Polymers | Chains, ladders, or ribbons. researchgate.netrsc.org | Molecular wires, luminescent materials. researchgate.net |
| 2D Layered Frameworks | Grids or sheets with hcb topology. rsc.org | Sensors, catalysts, separation membranes. |
| 3D Metal-Organic Frameworks | Porous networks with tunable pore sizes. acs.org | Gas storage, catalysis, drug delivery. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry is a powerful tool for accelerating the design and discovery of new materials. powertechjournal.com Advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in predicting and optimizing the properties of materials based on 5-Amino-2,5'-bipyrimidine. rsc.org
Future research will leverage computational methods to:
Predict Geometric and Electronic Structures: Model the coordination environment of 5-Amino-2,5'-bipyrimidine with different metal centers and predict the resulting geometries.
Simulate Spectroscopic and Photophysical Properties: Calculate absorption and emission spectra to guide the design of luminescent materials and photocatalysts. nih.gov
Analyze Noncovalent Interactions: Investigate the role of hydrogen bonding and π-π stacking interactions in stabilizing crystal structures, which is crucial for designing robust frameworks. rsc.org
Screen for Potential Applications: Use molecular docking and other simulation techniques to evaluate the potential of new frameworks for specific applications, such as in biological systems or as sensors. orientjchem.org
The synergy between computational prediction and experimental synthesis will enable a more rational design of functional materials, reducing the trial-and-error approach and accelerating the development of materials with desired properties.
Integration of 5-Amino-2,5'-bipyrimidine into Hybrid Functional Materials
The integration of 5-Amino-2,5'-bipyrimidine into inorganic-organic hybrid materials represents a promising avenue for creating multifunctional systems. rsc.org The compound's bifunctionality—the coordinating bipyrimidine core and the reactive amino group—allows it to act as a bridge between inorganic components and organic functionalities.
Emerging opportunities in this area include:
Photosensitizers and Photocatalysts: Ruthenium and other metal complexes of bipyridine derivatives are well-known for their use in light-driven processes. nih.govwikipedia.org Hybrid materials incorporating 5-Amino-2,5'-bipyrimidine could be designed for applications like photocatalytic water splitting to produce hydrogen or for solar energy conversion. wikipedia.org
Luminescent Sensors: The amino group can be functionalized with responsive moieties to create sensors where the luminescence of the metal-organic framework changes upon interaction with specific analytes.
Peptide-Based Materials: The amino group allows for the incorporation of 5-Amino-2,5'-bipyrimidine as an unnatural amino acid into peptides. researchgate.net This could lead to the development of novel peptide-based materials with unique structural and photo-functional properties, controlled by metal coordination. nih.govresearchgate.net
Active Pharmaceutical Ingredient (API) Scaffolds: The pyrimidine (B1678525) core is a key structural component in many bioactive molecules. nih.govresearchgate.net The functional groups of 5-Amino-2,5'-bipyrimidine could serve as a scaffold for designing and synthesizing novel therapeutic agents. nih.govnih.gov
By combining the stability and electronic properties of inorganic frameworks with the versatility of organic chemistry, hybrid materials based on 5-Amino-2,5'-bipyrimidine could offer access to a new generation of advanced materials.
Q & A
Q. How is the structural identification of 5-amino-2,5'-bipyrimidine validated using IUPAC nomenclature?
The numbering scheme for 5-amino-2,5'-bipyrimidine follows IUPAC guidelines, derived from the parent pyrimidine ring system. Substituents are assigned positions based on their spatial arrangement, with the amino group at position 5 and the bipyrimidine linkage at positions 2 and 5'. Structural validation typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to confirm bond angles and substituent placement .
Q. What synthetic methodologies are commonly employed for preparing 5-amino-2,5'-bipyrimidine derivatives?
Cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions are widely used. For example, halogenated pyrimidine precursors can undergo coupling with boronic acids under palladium catalysis. Reaction optimization often involves controlling temperature (e.g., 160°C in sealed tubes), solvent polarity, and catalyst loading, followed by purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing bipyrimidine derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C, 2D-COSY) resolves regiochemistry. UV-Vis spectroscopy and HPLC assess purity. For metal complexes (e.g., Ce(IV)-salen derivatives), X-ray crystallography and cyclic voltammetry provide structural and electronic insights .
Advanced Research Questions
Q. How can computational modeling predict the enzyme inhibition mechanisms of 5-amino-2,5'-bipyrimidine derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-31+g* level model reaction pathways, such as enzyme active-site interactions. For example, studies on analogous compounds (e.g., GABA-AT inhibitors) simulate Michael addition or coenzyme modification mechanisms. Molecular docking and molecular dynamics further validate binding affinities and conformational stability .
Q. What experimental strategies mitigate photochemical instability in bipyrimidine compounds?
Photostability studies under UVA/UVB irradiation (e.g., 320–400 nm) assess degradation pathways. Analytical methods like LC-MS identify photoproducts (e.g., cyclobutane pyrimidine dimers). Protective measures include incorporating electron-withdrawing substituents or formulating with UV-absorbing excipients .
Q. How are sterile lyophilized formulations of bipyrimidine derivatives optimized for pharmacological studies?
Sodium salts of related compounds are synthesized via crystallization from aqueous-organic alkaline solutions at subzero temperatures (−5–7°C). Lyophilization parameters (e.g., freezing rate, vacuum pressure) are adjusted to ensure sterility and stability. Residual solvent analysis via GC-MS ensures compliance with pharmacopeial standards .
Q. What strategies resolve contradictions in bipyrimidine mutagenicity data?
Comparative studies using isogenic cell lines and controlled irradiation protocols (e.g., UVA vs. UVB) clarify mutagenic specificity. Sequencing of reporter genes (e.g., lacZ) identifies mutation spectra (e.g., C→T transitions at bipyrimidine sites). Statistical meta-analyses reconcile discrepancies across experimental models .
Q. How are bipyrimidine-based metal complexes designed for catalytic or therapeutic applications?
Schiff base ligands (e.g., 5-amino-2,4,6-tris(4-carboxybenzimino)-1,3-pyrimidine) coordinate with metals like Ce(IV) to form trinuclear complexes. Spectroscopic titration and DFT calculations optimize ligand-metal stoichiometry. Biological assays (e.g., antimicrobial or anticancer activity) guide structure-activity relationship (SAR) studies .
Methodological Notes
- Data Interpretation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities.
- Experimental Replication : Validate synthetic protocols using multiple batches and independent analytical platforms (e.g., NMR, HPLC).
- Ethical Compliance : Adhere to institutional biosafety guidelines for handling mutagenic or cytotoxic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
